1-(4-Chlorophenyl)-1H-pyrrole (CAS: 5044-38-2) is a halogenated N-arylpyrrole building block widely utilized in organic synthesis, materials science, and medicinal chemistry . Characterized by its robust pyrrole core and a para-chlorophenyl substituent, this compound serves as a critical precursor for advanced cross-coupling reactions, regioselective lithiation, and the generation of functionalized conducting polymers [1]. Its physical form as a stable crystalline solid (mp 88–91 °C) and its orthogonal reactivity profile make it a preferred intermediate for industrial scale-up and precision laboratory workflows, offering distinct handling and synthetic advantages over non-halogenated analogs .
Substituting 1-(4-Chlorophenyl)-1H-pyrrole with its unsubstituted counterpart, 1-phenylpyrrole, or electron-rich analogs like 1-(4-methoxyphenyl)pyrrole, fundamentally alters both processability and chemical behavior[1]. Physically, 1-phenylpyrrole is a low-melting solid (mp 58–62 °C) prone to clumping and handling difficulties in warm environments, whereas the para-chloro derivative remains a free-flowing solid up to 88 °C . Chemically, the electron-withdrawing nature of the chlorine atom shifts the oxidation potential of the monomer, directly impacting the kinetics of electropolymerization and the overoxidation stability of the resulting poly(N-arylpyrrole) films [2]. Furthermore, the absence of the aryl chloride handle in generic substitutes eliminates the possibility of orthogonal late-stage palladium-catalyzed cross-coupling, forcing chemists into longer, less efficient synthetic routes [1].
1-(4-Chlorophenyl)-1H-pyrrole exhibits a melting point of 88–91 °C, whereas the unsubstituted baseline, 1-phenylpyrrole, melts significantly lower at 58–62 °C . This ~30 °C thermal advantage prevents the material from transitioning into a tacky semi-solid during ambient storage, milling, or automated dispensing in warm laboratory or industrial environments .
| Evidence Dimension | Melting point / Solid-state stability |
| Target Compound Data | 88–91 °C |
| Comparator Or Baseline | 1-Phenylpyrrole (58–62 °C) |
| Quantified Difference | ~30 °C increase in melting point |
| Conditions | Standard atmospheric pressure |
Ensures the material remains a free-flowing, easily weighable solid during bulk storage and formulation, avoiding the handling issues of low-melting analogs.
During the synthesis of 2,5-disubstituted pyrroles, the para-chloro substituent exerts an inductive electron-withdrawing effect that stabilizes lithiation at the C2 and C5 positions. Studies demonstrate that 1-(chlorophenyl)pyrroles exhibit distinct mono- and dilithiation kinetics and solvent dependencies compared to electron-donating analogs like 1-(methoxyphenyl)pyrroles, allowing for highly optimized, regioselective functionalization [1].
| Evidence Dimension | Regioselective lithiation efficiency |
| Target Compound Data | Predictable C2/C5 lithiation directed by p-chloro inductive effects |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)pyrrole (altered kinetics due to electron-donating effects) |
| Quantified Difference | Distinct solvent/ligand-dependent mono- vs dilithiation ratios |
| Conditions | Organolithium reagents (e.g., n-BuLi) in coordinating solvents (THF/TMEDA) |
Provides superior regiocontrol during the synthesis of complex pyrrole intermediates, reducing purification overhead in multi-step workflows.
Unlike 1-phenylpyrrole, 1-(4-chlorophenyl)-1H-pyrrole possesses a reactive C-Cl bond that serves as an orthogonal handle. The pyrrole core can undergo standard electrophilic aromatic substitutions (such as Vilsmeier-Haack formylation) leaving the aryl chloride intact, which can subsequently be activated for Buchwald-Hartwig or Suzuki cross-couplings using specialized palladium catalysts[1].
| Evidence Dimension | Number of orthogonal reactive sites |
| Target Compound Data | 2 distinct sites (pyrrole C2/C5 and phenyl C4-Cl) |
| Comparator Or Baseline | 1-Phenylpyrrole (1 primary site type) |
| Quantified Difference | Enables bifunctional elaboration without pre-functionalization |
| Conditions | Sequential electrophilic substitution followed by Pd-catalyzed cross-coupling |
Streamlines the synthesis of complex multi-ring pharmaceutical targets by reducing the total number of required synthetic and protection/deprotection steps.
In the synthesis of conducting polymers, the mildly electron-withdrawing nature of the para-chloro group induces an anodic shift in the monomer oxidation potential compared to N-phenylpyrrole. This shift requires slightly higher potentials for electropolymerization but yields poly(N-(4-chlorophenyl)pyrrole) films with enhanced stability against overoxidation and distinct electrochemical impedance profiles[1].
| Evidence Dimension | Monomer oxidation potential / Polymer stability |
| Target Compound Data | Anodically shifted oxidation potential; high overoxidation resistance |
| Comparator Or Baseline | 1-Phenylpyrrole (lower oxidation potential, faster overoxidation) |
| Quantified Difference | Measurable anodic shift in cyclic voltammetry |
| Conditions | Electrochemical polymerization in non-aqueous solvents (e.g., acetonitrile) |
Yields highly stable conducting polymer films essential for durable electrochemical sensors and energy storage devices.
Ideal for multi-step syntheses where the pyrrole ring undergoes electrophilic substitution (e.g., Vilsmeier formylation) followed by late-stage palladium-catalyzed cross-coupling at the aryl chloride position, minimizing step count [1].
Chosen over 1-phenylpyrrole in industrial scale-up environments where a stable, high-melting solid (88–91 °C) is required to ensure reproducible weighing, milling, and automated dispensing without clumping .
The preferred substrate for C2/C5 lithiation protocols, where the inductive effects of the para-chloro group allow precise functionalization for agrochemical and fine chemical development[2].
Selected for the fabrication of poly(N-arylpyrrole) films in electrochemical sensors, where the para-chloro substituent imparts specific oxidation potentials and enhanced film stability against overoxidation [3].
Irritant